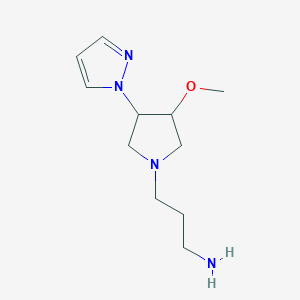
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of chloro and fluoro substituents on the phenyl ring, along with the thioether and cyanomethyl groups, contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chloro and fluoro substituents. The thioether linkage is then formed, and finally, the cyanomethyl and phenylacetamide groups are added. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s quinazolinone core is known for its antimicrobial, antitumor, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling and growth. The chloro and fluoro substituents can enhance binding affinity and specificity to the target molecules .
Vergleich Mit ähnlichen Verbindungen
When compared to other quinazolinone derivatives, 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(cyanomethyl)-N-phenylacetamide stands out due to its unique substituents and functional groups. Similar compounds include:
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial and antitumor activities.
3-Chloro-4-fluorophenyl isocyanate: Used in the synthesis of various pharmaceuticals and agrochemicals.
Trifluoromethylpyridines: Key intermediates in the synthesis of pesticides and pharmaceuticals.
Eigenschaften
Molekularformel |
C24H16ClFN4O2S |
|---|---|
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-19-14-17(10-11-20(19)26)30-23(32)18-8-4-5-9-21(18)28-24(30)33-15-22(31)29(13-12-27)16-6-2-1-3-7-16/h1-11,14H,13,15H2 |
InChI-Schlüssel |
LWZMSJJBCIPGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


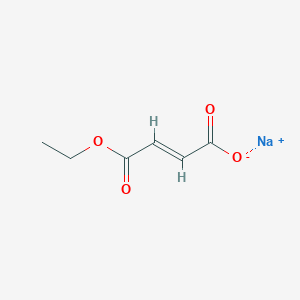

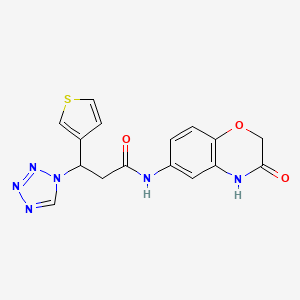

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
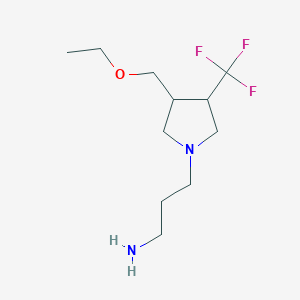
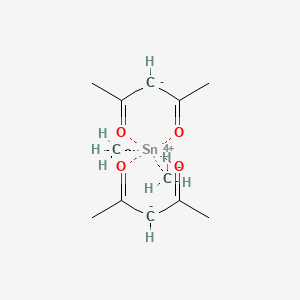
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
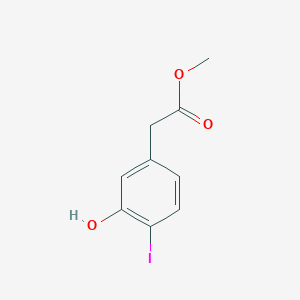
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
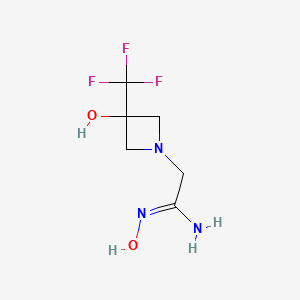
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)
